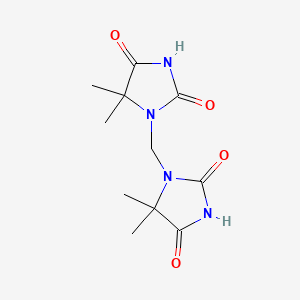
1,1'-methylenebis(5,5-dimethyl-2,4-imidazolidinedione)
Descripción general
Descripción
'1,1'-methylenebis(5,5-dimethyl-2,4-imidazolidinedione)' (MDI) is a chemical compound that belongs to the class of cyclic urea derivatives. It is a white crystalline solid that is soluble in water and has been widely used in various scientific research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Green Chemistry Applications
1,1'-Methylenebis(5,5-dimethyl-2,4-imidazolidinedione) is a compound of interest in the realm of green chemistry due to its role as a versatile intermediate in the synthesis of various materials. Gu et al. (2009) developed a practical, pilot-scale method for preparing 5,5′-Methylene-bis(benzotriazole), highlighting the importance of 1,1'-Methylenebis derivatives in creating environmentally benign and efficient synthetic processes. This approach underlines the compound's utility in green chemistry, emphasizing its contribution to developing metal passivators and light-sensitive materials through an easily performed synthesis method that aligns with the principles of green chemistry (Gu, Yu, Zhang, & Xu, 2009).
Role in Medicinal Chemistry
The structural versatility of 1,1'-Methylenebis derivatives, such as 2,4-Thiazolidinedione (2,4-TZD) cores, provides a wide array of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. Singh et al. (2022) review the integration of the TZD core with different structural fragments to develop various lead molecules against clinical disorders, demonstrating the compound's significance in medicinal chemistry. The review emphasizes the potential for structural modification of the 2,4-TZD nucleus, showcasing the compound's role in the design and development of new pharmacological agents (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Liquid Crystal Research
1,1'-Methylenebis derivatives also find applications in the study of liquid crystals. Henderson and Imrie (2011) reported on the transitional properties of methylene-linked liquid crystal dimers, contributing to the understanding of the twist-bend nematic phase in liquid crystal research. This work provides insights into the impact of methylene linkage on the formation of novel nematic phases, offering valuable knowledge for developing new liquid crystal technologies (Henderson & Imrie, 2011).
Pharmaceutical Applications of Imidazolidinone Derivatives
Sudani and Desai (2015) explored the broad pharmacological activities of 2,4-imidazolidinedione (Hydantoin) derivatives, underscoring their relevance in medicinal and pharmaceutical chemistry. This review highlights the synthetic versatility and pharmacological potential of Hydantoin derivatives, suggesting their application in treating a wide range of diseases. The work serves as a foundation for future research into the therapeutic possibilities of imidazolidinone derivatives, promoting their exploration for novel drug development (Sudani & Desai, 2015).
Propiedades
IUPAC Name |
1-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-10(2)6(16)12-8(18)14(10)5-15-9(19)13-7(17)11(15,3)4/h5H2,1-4H3,(H,12,16,18)(H,13,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFVMMHIMRQJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CN2C(=O)NC(=O)C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352025 | |
| Record name | 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Methylenebis(5,5-dimethylimidazolidine-2,4-dione) | |
CAS RN |
3040-92-4 | |
| Record name | 1,1'-methylenebis(5,5-dimethylimidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

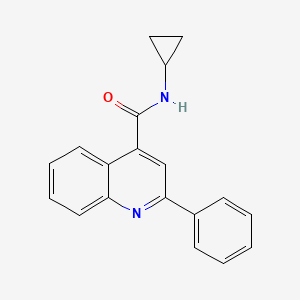
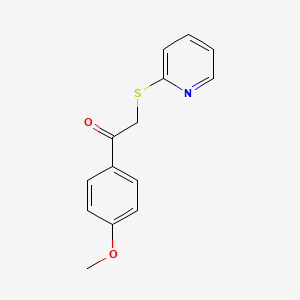
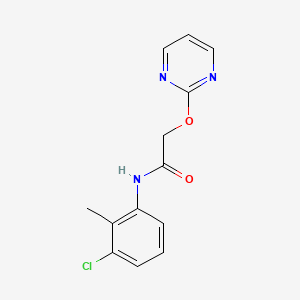

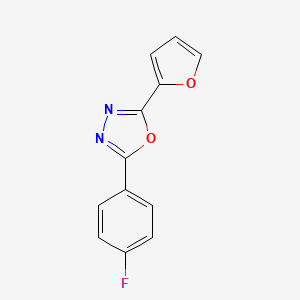
![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)
![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)